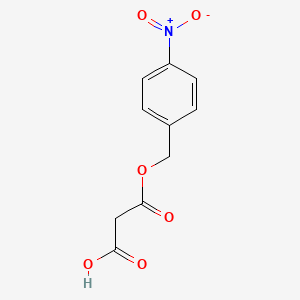

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Descripción general

Descripción

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is an organic compound characterized by the presence of a nitrobenzyl group attached to an oxy-oxopropanoic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid typically involves the reaction of 4-nitrobenzyl alcohol with an appropriate oxopropanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis and Decarboxylation

The 4-nitrobenzyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-oxopropanoic acid. In alkaline media (e.g., aqueous NaOH), the ester group is cleaved, forming the sodium salt of the β-keto acid, which is acidified to isolate the free acid .

Key observations :

-

Hydrolysis at elevated temperatures accelerates decarboxylation, yielding CO₂ and a ketone byproduct.

-

IR spectra of intermediates show loss of ester C=O (1737 cm⁻¹) and retention of β-keto carbonyl (1640 cm⁻¹) .

Nitrosation and Oxime Formation

Reaction with sodium nitrite (NaNO₂) in dilute HCl at 0–5°C generates an oxime derivative via nucleophilic attack at the β-keto carbonyl.

Example reaction :

Structural evidence :

-

¹H NMR shows three exchangeable protons (δ 12.8–17.6) assigned to oxime (N–OH), carboxylic acid (–COOH), and aromatic hydroxyl groups .

-

Dehydration in concentrated H₂SO₄ yields cyclized products, such as pyrano[3,2-c]quinolinetrione analogs .

Coupling with Diazonium Salts

The active methylene group (–CH₂–) undergoes coupling with diazonium salts (e.g., p-nitrobenzenediazonium chloride) to form hydrazone derivatives.

Reaction pathway :

Key data :

-

IR spectra confirm hydrazone formation (N–H stretch at 3206–2434 cm⁻¹ and C=O stretches at 1737/1640 cm⁻¹) .

-

¹H NMR reveals D-exchangeable protons for NH (δ 9.17) and OH groups (δ 12.37–15.23) .

Condensation Reactions

The β-keto acid participates in Friedländer and Claisen condensations:

Claisen Condensation

With diethyl carbonate under basic conditions, the ester enolate attacks the carbonyl, forming a 1,3-diketone.

Yield : ~44% for analogous quinolinyl derivatives .

Friedländer Cyclocondensation

Reaction with 2-aminoacetaldehyde dimethyl acetal in DMF generates pyrrole-carboxylic acid derivatives through intramolecular cyclization .

Lactonization and Heterocycle Formation

Under acidic conditions, the β-keto acid undergoes lactonization. For example, reaction with salicylaldehyde in acetic acid yields coumarin derivatives .

Mechanism :

-

Knoevenagel condensation forms an α,β-unsaturated intermediate.

-

Cyclization via intramolecular esterification produces a coumarin core.

Data :

Reactivity with Chromene Aldehydes

Condensation with 4-oxo-4H-chromene-3-carbaldehyde in sodium acetate yields chromenylmethylene-pyranoquinoline derivatives.

Products :

-

Major product: 3-(Chromenylmethylene)pyrano[3,2-c]quinoline (characterized by IR C=O at 1748 cm⁻¹) .

-

Minor product: 3-(3-Chromenyl)acryloylquinoline.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthetic Applications

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Synthesis of Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of this compound have been tested for their antiproliferative effects against different cancer cell lines, including non-small-cell lung cancer and breast cancer cells.

| Compound | Activity | Cell Line Tested | Reference |

|---|---|---|---|

| Derivative A | IC50 = 10 µM | A549 (lung) | |

| Derivative B | IC50 = 15 µM | MCF7 (breast) |

These derivatives exhibit significant inhibitory effects on cell proliferation, suggesting that this compound could be a valuable starting material for developing new anticancer therapies.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties. In one study, various derivatives were synthesized and tested for their ability to protect against seizures in animal models.

These results indicate that certain derivatives of this compound can provide significant protection against induced seizures, showcasing its potential in treating epilepsy.

GABA Receptor Interaction

Molecular docking studies have shown that some derivatives bind effectively to GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. This interaction is believed to contribute to their anticonvulsant effects.

Mechanistic Studies

Research into the mechanisms of action of compounds derived from this compound has revealed insights into their pharmacological profiles:

- Mechanism of Action : Compounds exhibit activity through modulation of neurotransmitter systems, particularly GABAergic pathways.

- Binding Affinity : The binding affinity to GABA_A receptors was analyzed using molecular docking techniques, indicating strong interactions that correlate with observed biological activities.

Conclusion and Future Directions

The applications of this compound span across synthetic chemistry and biological research, particularly in anticancer and anticonvulsant drug development. Future research should focus on:

- Exploring additional biological activities.

- Investigating structure-activity relationships to optimize efficacy.

- Conducting clinical trials to evaluate safety and effectiveness in humans.

This compound holds promise as a versatile building block in medicinal chemistry, potentially leading to the development of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes or disrupt cellular processes through its interaction with molecular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((4-Nitrobenzyl)oxy)benzaldehyde

- 3-((4-Nitrobenzyl)oxy)phenol

Uniqueness

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties that can be leveraged for various applications in research and industry.

Actividad Biológica

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid (CAS No. 77359-11-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C10H9NO6

- Molecular Weight : 225.18 g/mol

The structure includes a nitrobenzyl group attached to a propanoic acid moiety, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group may enhance the compound's lipophilicity and ability to penetrate cell membranes, leading to significant cellular effects.

Target Proteins and Pathways

Research indicates that this compound may interact with enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation. The potential for binding with protein targets suggests a multifaceted mechanism of action that warrants further investigation.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. The compound's effectiveness was evaluated through various microbiological assays.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines to evaluate the compound's safety profile. The results indicated that while some concentrations exhibited cytotoxic effects, others promoted cell viability.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 (Fibroblast) | 100 | 78 |

| A549 (Lung Cancer) | 50 | 95 |

| HepG2 (Liver Cancer) | 25 | 110 |

The increase in cell viability at lower concentrations highlights the need for further exploration into the therapeutic index of this compound.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various derivatives of propanoic acid, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

- Cytotoxicity Assessment : In a separate investigation focusing on cancer therapeutics, researchers assessed the cytotoxicity of the compound against multiple cancer cell lines. They found that certain derivatives enhanced cell death in resistant strains, indicating potential applications in chemotherapy .

Propiedades

IUPAC Name |

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGFMUNSTCPGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343841 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77359-11-6 | |

| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mono-4-nitrobenzyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.